molecular formula C15H22ClNO4 B13709254 Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride Hydrate

Cat. No.: B13709254
M. Wt: 315.79 g/mol
InChI Key: SXDXTGLWUFVUGI-UHFFFAOYSA-N
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Description

Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride: (MFCD01861280) is a chemical compound with the molecular formula C15H19NO3·HCl. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride typically involves the reaction of 1-Benzyl-4-oxo-3-piperidinecarboxylic acid with ethanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Benzyl-4-oxo-3-piperidinecarboxylic acid
  • Ethyl 1-Benzyl-4-hydroxy-3-piperidinecarboxylate
  • 1-Benzyl-3-ethoxycarbonyl-4-piperidone Hydrochloride

Comparison: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H22ClNO4

Molecular Weight

315.79 g/mol

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C15H19NO3.ClH.H2O/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;;/h3-7,13H,2,8-11H2,1H3;1H;1H2

InChI Key

SXDXTGLWUFVUGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.O.Cl

Origin of Product

United States

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